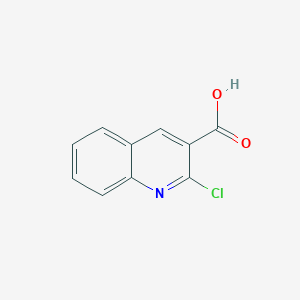

2-Chloroquinoline-3-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSORZYTTCOBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357199 | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-25-7 | |

| Record name | 2-Chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of potential therapeutic agents. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of protein kinase CK2 inhibitors.

Core Properties and Identification

This compound is a solid organic compound with the CAS Registry Number 73776-25-7 . Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 73776-25-7 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.62 g/mol | [1] |

| Melting Point | 199-240 °C | |

| Appearance | Solid | |

| InChI Key | XFSORZYTTCOBFN-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1cc2ccccc2nc1Cl | [1] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in an orthorhombic system. Detailed crystallographic data is presented below.[2][3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁nb |

| a | 5.8193(2) Å |

| b | 8.0689(3) Å |

| c | 18.1780(5) Å |

| V | 853.55(5) ų |

| Z | 4 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two distinct synthesis protocols are outlined below.

Protocol 1: Oxidation of 2-Chloroquinoline-3-carbaldehyde

This method involves the oxidation of the corresponding aldehyde using silver nitrate in an alkaline medium.[4]

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 15% aqueous solution)

-

Celite

Procedure:

-

Suspend 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.

-

To the stirring suspension, add a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.

-

Add a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with intensive stirring.

-

Stir the reaction mixture for 12 hours.

-

Filter the mixture through a Celite pad.

-

Remove the solvent by rotary evaporation.

-

Add water to completely dissolve the sodium salt of the carboxylic acid.

-

Acidify the solution with a 15% aqueous HCl solution to pH 1.

-

Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

Protocol 2: Decomposition of a Chiral N-Protected α-Aminonitrile

This protocol describes the formation of this compound from the decomposition of a chiral precursor.[2][3]

Materials:

-

2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

Procedure:

-

Prepare a solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile and cool it.

-

Prepare a solution of ceric ammonium nitrate (327 mg, 0.59 mmol, 3 equivalents) in 1 mL of water.

-

Add the CAN solution to the pre-cooled, stirred solution of the aminonitrile.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Filter the resulting residue.

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation of the filtrate.

Application in Drug Discovery: Synthesis of Protein Kinase CK2 Inhibitors

This compound serves as a crucial starting material for the synthesis of various derivatives of 3-quinoline carboxylic acid, which have been investigated as inhibitors of protein kinase CK2.[4][5][6] Protein kinase CK2 is a promising target for cancer therapy due to its role in cell growth, proliferation, and survival.

The general workflow for the synthesis of these inhibitors is depicted in the following diagram:

Caption: Synthetic workflow from acetanilides to protein kinase CK2 inhibitors.

The inhibition of protein kinase CK2 can disrupt signaling pathways that are crucial for cancer cell survival. A simplified representation of the signaling context is shown below:

References

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Chloroquinoline-3-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroquinoline-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its quinoline core, substituted with both a reactive chloro group and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its relevance in medicinal chemistry, particularly as a precursor for protein kinase CK2 inhibitors.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 199-240 °C | |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

Table 2: Spectroscopic Data (Inferred)

| Spectrum | Characteristic Peaks |

| ¹H NMR | Aromatic protons (quinoline ring), Carboxylic acid proton (broad singlet, downfield) |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon (downfield shift) |

| IR (Infrared) | Broad O-H stretch (carboxylic acid), C=O stretch (carbonyl), C-Cl stretch, Aromatic C-H and C=C stretches |

| Mass Spec. | Molecular ion peak (M+), Fragments corresponding to loss of COOH, Cl, and other characteristic cleavages |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent chemical transformations.

Synthesis of this compound

This protocol describes the oxidation of 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Methodology: To a stirring suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol is added. A solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise with intensive stirring over 15 minutes at room temperature. The reaction mixture is stirred for 12 hours and subsequently filtered through a pad of CELITE®. The solvent is removed by rotary evaporation. Water is added to dissolve the sodium salt of the product, and the solution is then acidified with a 15% aqueous HCl solution to a pH of 1. The resulting solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.[2]

Chemical Reactivity and Derivatization

This compound is a valuable precursor for a variety of heterocyclic compounds due to the reactivity of both the chloro and carboxylic acid functional groups.

Reactivity Diagram:

Caption: Key chemical transformations of the core compound.

Experimental Protocols for Derivatives:

-

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids: A suspension of this compound (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL) is boiled with stirring for 12-24 hours. After cooling, water (100 mL) is added, and the solid product is filtered, washed with water, and dried.[2]

-

Synthesis of 2-Aminoquinoline-3-carboxylic Acids: A suspension of this compound (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a stainless steel autoclave at 150 °C for 4 hours. After cooling, the solution is acidified with 5% aqueous HCl to a pH of 4. The solid product is then filtered and can be recrystallized.[2]

-

Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids: A suspension of this compound (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in DMF (5 mL) is stirred at 100 °C for 12 hours. After cooling, water (30 mL) is added, and the mixture is acidified with 15% aqueous HCl to a pH of 1. The solid product is filtered, washed with water, and dried.[2]

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as promising inhibitors of protein kinase CK2.[2] CK2 is a serine/threonine kinase that is involved in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer.

Conceptual Signaling Pathway Diagram:

Caption: Inhibition of Protein Kinase CK2 signaling.

The inhibition of CK2 by derivatives of this compound presents a potential therapeutic strategy for diseases characterized by aberrant CK2 activity. The diverse chemical transformations possible with this core structure allow for the generation of libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable building block for the creation of novel heterocyclic compounds. The demonstrated potential of its derivatives as inhibitors of protein kinase CK2 underscores its importance in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals working with this important chemical entity.

References

2-chloroquinoline-3-carboxylic acid molecular structure and weight

An In-depth Technical Guide to 2-Chloroquinoline-3-carboxylic Acid: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its molecular structure, physicochemical properties, and experimental protocols.

Molecular Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 3-position significantly influences its chemical reactivity and biological activity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 73776-25-7 |

| Appearance | Solid |

| Melting Point | 199-240 °C (range)[1], ~220 °C[2] |

| InChI | InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) |

| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O |

Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁ with the following unit cell parameters at 120 K:

-

a = 5.8193(2) Å

-

b = 8.0689(3) Å

-

c = 18.1780(5) Å

-

Volume = 853.55(5) ų

-

Z = 4

The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid proton and the nitrogen atom of an adjacent quinoline ring, as well as C-H···O interactions, forming a two-dimensional network.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : In a deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >13 ppm). The aromatic protons on the quinoline ring system would appear as a series of multiplets in the range of 7.5-9.0 ppm. For example, in related substituted 2-chloroquinoline-3-carboxylic acids, the proton at the 4-position typically appears as a singlet at a high chemical shift (around 8.8 ppm).

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid would be observed in the downfield region of the spectrum, typically around 165-170 ppm. The aromatic carbons would resonate in the range of 120-150 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption would be expected between 1680 and 1710 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, below 800 cm⁻¹.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 207 and an M+2 peak at m/z 209 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would include the loss of COOH (m/z 162) and the loss of Cl (m/z 172).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from acetanilide. The first step is the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction.[3][4][5] This is followed by the oxidation of the aldehyde to the carboxylic acid.[2]

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

This procedure is based on the Vilsmeier-Haack reaction of acetanilide.

-

Reagents and Equipment :

-

Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with a reflux condenser

-

Ice bath

-

Stirring apparatus

-

-

Procedure :

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this mixture, add acetanilide portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry.

-

The crude 2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Oxidation to this compound

This procedure outlines the oxidation of the aldehyde to the carboxylic acid.[2]

-

Reagents and Equipment :

-

2-Chloroquinoline-3-carbaldehyde

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Beakers and stirring apparatus

-

-

Procedure :

-

Suspend 2-chloroquinoline-3-carbaldehyde in ethanol.

-

In a separate beaker, dissolve silver nitrate in warm ethanol and add this solution to the aldehyde suspension.

-

Prepare a solution of sodium hydroxide in aqueous ethanol and add it dropwise to the reaction mixture with vigorous stirring over 15 minutes at room temperature.

-

Continue stirring the reaction mixture for 12 hours.

-

Filter the mixture to remove the silver precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting sodium salt of the carboxylic acid in water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash thoroughly with water, and dry to obtain this compound.

-

Single-Crystal X-ray Diffraction

The following protocol describes the general steps for obtaining the crystal structure of this compound.[6]

-

Crystal Growth :

-

Crystals suitable for X-ray analysis can be grown by slow evaporation of a solution of the compound. In a reported procedure, the compound was obtained from the filtrate of a reaction mixture in acetonitrile and water.[6]

-

-

Data Collection :

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 120 K) to minimize thermal vibrations.

-

A series of frames are collected with different orientations of the crystal.

-

-

Structure Solution and Refinement :

-

The collected data is processed to obtain the unit cell parameters and integrated intensities.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.

-

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloroquinoline-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility Profile: An Estimation Based on Structural Analogs

Direct quantitative solubility data for 2-chloroquinoline-3-carboxylic acid is sparse in publicly accessible databases and scientific literature. However, by examining the solubility of its parent structure, quinoline, and the closely related quinoline-3-carboxylic acid, we can infer a likely solubility profile. Quinoline itself is only slightly soluble in cold water but shows good solubility in hot water and a wide range of organic solvents[1]. The presence of the carboxylic acid group in quinoline-3-carboxylic acid tends to decrease its solubility in non-polar organic solvents while increasing its solubility in polar and basic media. It is reported to be slightly soluble in DMSO and water[2].

The addition of a chloro- group to the quinoline ring is expected to increase the lipophilicity of the molecule, which may decrease its aqueous solubility and enhance its solubility in non-polar organic solvents compared to quinoline-3-carboxylic acid.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Aprotic Polar Solvents (e.g., DMSO, DMF) | Non-polar Solvents (e.g., Hexane, Toluene) |

| This compound | Likely poorly soluble | Likely sparingly to moderately soluble | Likely moderately to well soluble | Likely well soluble | Likely poorly soluble |

| Quinoline [1] | Slightly soluble (cold), Soluble (hot) | Soluble | Soluble | Soluble | Soluble |

| Quinoline-3-carboxylic acid [2] | Slightly soluble | Likely sparingly soluble | Likely poorly soluble | Slightly soluble | Likely poorly soluble |

Disclaimer: The solubility profile for this compound is an estimation based on chemical principles and the known solubility of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent[3][4][5]. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While a definitive, quantitative solubility profile for this compound remains to be established in the literature, this guide provides a robust framework for researchers. By understanding the solubility of related compounds and employing the detailed experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in various laboratory solvents, facilitating its effective use in their research and development endeavors.

References

Spectroscopic Elucidation of 2-Chloroquinoline-3-Carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of the compound's structural features through NMR spectroscopy.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

The following section details the methodologies for acquiring the NMR spectral data.

Sample Preparation

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the carboxylic acid proton, which is exchangeable in protic solvents. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13. The spectra are acquired at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) used as a secondary reference.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.62 | d | 9.0 |

| H-5 | 8.20 - 8.28 | m | - |

| H-6 | 7.52 - 7.76 | m | - |

| H-7 | 7.52 - 7.76 | m | - |

| H-8 | 8.20 - 8.28 | m | - |

| COOH | 13.82 | s | - |

d = doublet, m = multiplet, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The following table presents the assigned chemical shifts.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 150.55 |

| C-3 | 141.69 |

| C-4 | 133.08 |

| C-4a | 127.16 |

| C-5 | 132.78 |

| C-6 | 127.34 |

| C-7 | 132.26 |

| C-8 | 127.48 |

| C-8a | 132.43 |

| COOH | 166.80 |

Logical Relationships in NMR Data Acquisition

The workflow for obtaining and interpreting NMR data follows a logical progression from sample preparation to final spectral analysis.

Caption: Experimental workflow for NMR analysis.

A Guide to the Crystal Structure of 2-Chloroquinoline-3-Carboxylic Acid

This technical guide provides an in-depth analysis of the crystal structure of 2-chloroquinoline-3-carboxylic acid, a compound of interest to researchers in medicinal chemistry and materials science. This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its molecular interactions, serving as a comprehensive resource for scientists and drug development professionals.

Crystallographic Data

The crystal structure of this compound (C₁₀H₆ClNO₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the crystal data and structure refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₀H₆ClNO₂ |

| Formula Weight | 207.61 |

| Crystal System | Orthorhombic |

| Space Group | P2₁nb |

| a (Å) | 5.8193 (2) |

| b (Å) | 8.0689 (3) |

| c (Å) | 18.1780 (5) |

| V (ų) | 853.55 (5) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| µ (mm⁻¹) | 0.41 |

| Crystal Size (mm) | 0.19 × 0.12 × 0.08 |

Table 2: Data Collection and Refinement Details. [1][2]

| Parameter | Value |

| Diffractometer | Nonius KappaCCD |

| Absorption Correction | Multi-scan |

| T_min / T_max | 0.915 / 0.967 |

| Measured Reflections | 13714 |

| Independent Reflections | 1938 |

| Reflections with I > 2σ(I) | 1746 |

| R_int | 0.046 |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.094 |

| S (Goodness-of-fit) | 1.14 |

| Parameters | 129 |

| Restraints | 1 |

| H-atom Treatment | Constrained |

| Δρ_max / Δρ_min (e Å⁻³) | 0.32 / -0.35 |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-chloroquinoline-3-carboxylic acids involves the oxidation of the corresponding 2-chloroquinoline-3-carbaldehydes.[3]

Procedure:

-

To a stirring suspension of the appropriate 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol is added.

-

A solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise over 15 minutes at room temperature with intensive stirring.

-

The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad.

-

The solvent is removed by rotary evaporation.

-

Water is added to completely dissolve the sodium salt of the carboxylic acid.

-

The solution is then acidified to pH 1 with a 15% aqueous hydrochloric acid solution.

-

The resulting solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.

Crystallization

Single crystals of this compound suitable for X-ray analysis were obtained serendipitously from an attempted deprotection reaction.[1][2]

Procedure:

-

A solution of 327 mg (3 equivalents, 0.59 mmol) of ceric ammonium nitrate (CAN) in 1 mL of water was added to a precooled, stirred solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino] acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile (CH₃CN).

-

After completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture was poured into cold water.

-

The resulting residue was filtered off.

-

Crystals of this compound suitable for X-ray analysis were obtained by slow evaporation of the filtrate.

Molecular and Crystal Structure

The molecular structure of this compound consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The two rings of the quinolyl moiety are nearly coplanar, with a dihedral angle of 0.42 (9)°.[1][2]

The crystal packing is characterized by the formation of a two-dimensional network. This network is stabilized by intermolecular O—H···N and C—H···O hydrogen bonds, which reinforce the cohesion of the structure.[1][2]

Table 3: Hydrogen-bond Geometry (Å, °). [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| O2—H2···N1ⁱ | 0.84 | 1.95 | 2.768 (3) | 164 |

| C8—H8···O1ⁱⁱ | 0.95 | 2.37 | 3.290 (4) | 163 |

Symmetry codes: (i) x, y, z; (ii) x, y, z.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Intermolecular Interactions

The key intermolecular hydrogen bonding interactions that stabilize the crystal structure of this compound are depicted below.

Caption: Key intermolecular hydrogen bonds in the crystal structure.

References

fundamental reaction mechanisms involving 2-chloroquinoline-3-carboxylic acid

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Chloroquinoline-3-carboxylic Acid

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized quinoline derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2] The reactivity of this compound is dominated by two key functional groups: the chlorine atom at the C2 position and the carboxylic acid at the C3 position. The C2-chloro group is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety allows for modifications such as amide and ester bond formation. This guide provides a detailed exploration of the core reaction mechanisms associated with this important synthetic intermediate.

Synthesis of this compound

The primary and most common route for synthesizing the title compound involves a two-step process starting from appropriately substituted acetanilides.

-

Vilsmeier-Haack Reaction: The initial step is the synthesis of a 2-chloroquinoline-3-carbaldehyde intermediate from an acetanilide using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[3][4]

-

Oxidation: The resulting 2-chloroquinoline-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the use of silver nitrate (AgNO₃) in an alkaline medium.[3]

The overall synthetic pathway is illustrated below.

Experimental Protocol: Synthesis from 2-Chloroquinoline-3-carbaldehyde[3]

-

A warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol (EtOH) is added to a stirring suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of EtOH.

-

A solution of sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous EtOH is added dropwise over 15 minutes at room temperature with intensive stirring.

-

The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad.

-

The solvent is removed by rotary evaporation.

-

Water is added to dissolve the sodium salt of the carboxylic acid.

-

The solution is acidified to pH 1 with a 15% aqueous HCl solution to precipitate the product.

-

The solid product is filtered, washed with water, and dried.

Reactions at the C2-Position: The Chloro Group

The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylic acid group activates the C2 position, making the chlorine atom a good leaving group for nucleophilic substitution and a suitable partner for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Key Examples:

-

Formation of Tetrazoles: Reaction with sodium azide (NaN₃) in DMF at 100°C yields tetrazolo[1,5-a]quinoline-4-carboxylic acids through an SNAr reaction followed by intramolecular cyclization.[3]

-

Hydrolysis to Quinolinones: Hydrolysis of the chloro group can be achieved by heating in acetic acid with water, yielding 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (quinolinones).[3]

| Reaction | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Azide Substitution | NaN₃ | DMF, 100 °C, 12 h | 7-methoxytetrazolo[1,5–a]quinoline-4-carboxylic acid | 79% | [3] |

| Hydrolysis | H₂O | Glacial Acetic Acid, H₂O, boil, 12-24 h | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | - | [3] |

Experimental Protocol: Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic acids[3]

-

A suspension of the corresponding this compound (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in DMF (5 mL) is stirred at 100 °C for 12 hours.

-

After cooling, water (30 mL) is added.

-

The mixture is acidified to pH 1 with a 15% aqueous HCl solution.

-

The solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[5][6] This reaction is invaluable for synthesizing biaryl and hetero-biaryl structures. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6]

While the carboxylic acid group can sometimes interfere by coordinating to the palladium catalyst, the reaction can often be successful with the right choice of catalyst, ligand, and base.[7]

Experimental Protocol: General Procedure for Suzuki Coupling[6]

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions at the C3-Position: The Carboxylic Acid

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide bonds, which are prevalent in biologically active molecules.

Amide Bond Formation (Amide Coupling)

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[8][9] This process converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (such as an active ester or an O-acylisourea) that is readily attacked by the amine nucleophile.[9]

Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[10]

Experimental Protocol: General Procedure for Amide Coupling[11]

-

Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.

-

Add the coupling reagents, for example, EDC (1.1 equiv) and HOBt (1.0 equiv).

-

Add a tertiary base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.

-

Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous workup by diluting with an organic solvent and washing sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Conclusion

This compound is a privileged scaffold whose chemical behavior is defined by the distinct and complementary reactivity of its chloro and carboxylic acid substituents. The C2-chloro group provides a site for introducing molecular diversity through nucleophilic substitution and modern cross-coupling methodologies. Concurrently, the C3-carboxylic acid group serves as a reliable anchor point for amide and ester formation, crucial for modulating physicochemical properties and biological interactions. A thorough understanding of these fundamental reaction mechanisms is essential for researchers and drug development professionals aiming to leverage this versatile building block in the design and synthesis of novel chemical entities.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. ijsr.net [ijsr.net]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. hepatochem.com [hepatochem.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to Its Historical Synthesis

For Immediate Release

A comprehensive technical guide detailing the rich historical context of quinoline derivatives in synthetic chemistry has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the foundational synthetic methodologies that established quinoline as a cornerstone of heterocyclic chemistry, particularly in the realm of medicinal chemistry.

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in a vast number of pharmaceuticals. Its story begins in 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar.[1][2] The subsequent elucidation of its structure paved the way for a "golden age" of synthetic innovation in the late 19th century, driven by the burgeoning dye industry and the quest for synthetic alternatives to natural medicines like quinine.[3][4]

This guide offers a detailed examination of the seminal named reactions that defined early quinoline synthesis, complete with experimental protocols, quantitative data, and logical workflow diagrams to provide a practical and historical resource for the modern chemist.

The Classical Era of Quinoline Synthesis

The late 1800s saw the development of several powerful methods for constructing the quinoline core, many of which are still in use today. These reactions, named after their discoverers, provided access to a wide range of quinoline derivatives from simple starting materials.

The Skraup Synthesis (1880)

Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[1][3] The reaction is famously vigorous, involving the heating of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[2][5] Despite its often harsh and exothermic nature, its use of readily available starting materials made it a historically significant and powerful tool.[3][5]

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from the procedure published in Organic Syntheses, which provides a reliable method for achieving high yields.[1]

-

Materials:

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Nitrobenzene (for a modified, less violent reaction) or Arsenic Pentoxide

-

Ferrous sulfate (optional, to moderate the reaction)

-

-

Procedure:

-

In a large, robust flask equipped with a reflux condenser and mechanical stirrer located in a fume hood, carefully create a mixture of aniline and glycerol.

-

Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the aniline-glycerol mixture.

-

Add the oxidizing agent (e.g., nitrobenzene) portion-wise. If the reaction becomes too vigorous, ferrous sulfate can be added as a moderator.[3]

-

Gently heat the mixture to initiate the reaction. The process is highly exothermic and requires careful temperature control.[5]

-

After the initial vigorous reaction subsides, continue heating at reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully dilute with water before neutralizing with a strong base (e.g., sodium hydroxide) to liberate the free quinoline base.

-

The quinoline is then isolated and purified, typically by steam distillation followed by vacuum distillation.[1]

-

The Doebner-von Miller Reaction (1881)

A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[2][6] This allows for the synthesis of quinolines with substituents on the pyridine ring, broadening the synthetic possibilities.[5] The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[6]

The Friedländer Synthesis (1882)

Developed by Paul Friedländer, this method offers a more convergent and often milder route to quinolines.[4][7] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or an ester).[8][9] The Friedländer synthesis is highly versatile, allowing for the preparation of a wide variety of substituted quinolines with good to excellent yields.[10]

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline

This protocol is a representative example of the Friedländer condensation.

-

Materials:

-

2-Aminobenzaldehyde

-

Acetone

-

Sodium hydroxide (for base catalysis) or p-Toluenesulfonic acid (for acid catalysis)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

-

Add a stoichiometric excess of acetone to the solution.

-

Add the catalyst (e.g., a catalytic amount of 10% aqueous sodium hydroxide).

-

Heat the reaction mixture at reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure 2-methylquinoline.

-

The Combes Synthesis (1888)

Reported by Alphonse Combes, this method provides an efficient route to 2,4-disubstituted quinolines.[2][11] The synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone (like acetylacetone).[10][12] The reaction proceeds through an enamine intermediate, which then cyclizes and dehydrates to form the quinoline ring.[11]

Comparative Analysis of Classical Syntheses

The choice of a classical synthesis method depends on the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions. The following table provides a comparative summary of these foundational methods.

| Synthesis Method | Year | Key Reactants | Typical Products | Typical Yields | Key Advantages | Key Disadvantages |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Benzene-ring substituted Quinolines | Low to Moderate (can be high with optimization, e.g., 84-91%[1]) | Uses simple, readily available starting materials.[5] | Harsh, exothermic conditions; potential for violent reaction; often forms tar.[3][5] |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Pyridine-ring substituted Quinolines | Moderate to Good | More versatile than Skraup; allows for pyridine ring substitution.[5] | Can produce regioisomers with unsymmetrical ketones; still requires strong acid.[5] |

| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Highly Substituted Quinolines | Good to Excellent[10] | Milder conditions; high versatility and regiocontrol.[10] | Requires often less accessible 2-aminoaryl carbonyl precursors.[10] |

| Combes Synthesis | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Good | Direct route to 2,4-disubstituted products.[5] | Requires strongly acidic conditions for cyclization.[5] |

Visualizing the Synthetic Workflows

To better understand the logical flow and key transformations in these historical syntheses, the following diagrams were generated using the Graphviz DOT language.

Caption: Logical workflow of the Skraup quinoline synthesis.

Caption: Relationship between starting materials and synthesis methods.

The Medicinal Impetus: Quinine and Its Synthetic Successors

The historical development of quinoline synthesis is inextricably linked to the fight against malaria. For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the Cinchona tree.[13] First isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, the demand for quinine spurred efforts to achieve its total synthesis.[13] While the first total synthesis was a landmark achievement in organic chemistry, it was not commercially viable. However, the foundational knowledge of quinoline chemistry enabled the development of synthetic antimalarial drugs. Chloroquine, a synthetic 4-aminoquinoline developed in the 1930s, proved to be a highly effective and widely used antimalarial for many years, marking a pivotal moment in the history of medicine and synthetic chemistry.

This guide underscores the ingenuity of 19th-century chemists and highlights how their foundational work continues to influence modern drug discovery and development. The classical syntheses of quinoline are not merely historical footnotes; they are a testament to the enduring power of organic synthesis and provide a crucial context for the ongoing innovation in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. benchchem.com [benchchem.com]

biological activities of substituted quinoline-3-carboxylic acids

An In-depth Technical Guide on the Biological Activities of Substituted Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a vital heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among its derivatives, substituted quinoline-3-carboxylic acids have emerged as a particularly promising class of compounds. The carboxylic acid group at the C-3 position is often crucial for activity, particularly in targeting bacterial enzymes.[4] This guide provides a comprehensive overview of the diverse biological activities of these compounds, focusing on their antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development.

Antimicrobial Activities

Substituted quinoline-3-carboxylic acids are well-established antibacterial agents. The foundational mechanism for many of these compounds involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, the quinoline derivatives obstruct these processes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[4] This class of compounds has shown efficacy against a range of Gram-positive and Gram-negative bacteria.[5][6][7]

Quantitative Data: Antibacterial Activity

The following table summarizes the antibacterial efficacy of various substituted quinoline-3-carboxylic acid derivatives against different bacterial strains.

| Compound | Target Organism | Activity Metric | Value | Reference |

| Compound A9 | Xanthomonas oryzae pv oryzae (Xoo) | EC50 | 11.05 µg/mL | [8] |

| Compound A9 | Acidovorax citrulli (Aac) | EC50 | 8.05 µg/mL | [8] |

| Compound 5d | Gram-positive strains | MIC | 0.125–8 µg/mL | [9] |

| Compound 5d | Gram-negative strains | MIC | 0.125–8 µg/mL | [9] |

| New Quinolones | Enteric Gram-negative bacteria | MIC | Potent Activity | [5] |

| New Quinolones | Pseudomonas aeruginosa | MIC | Active | [5] |

| New Quinolones | Gram-positive bacteria | MIC | Active | [5] |

Experimental Protocol: In Vitro Antibacterial Activity Assay

A common method to assess the in vitro antibacterial activity of compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

-

Test compounds (substituted quinoline-3-carboxylic acids)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth[8]

-

96-well microtiter plates

-

Spectrophotometer (for OD600 measurement)

-

Incubator (37°C)

-

Positive control (e.g., Ciprofloxacin, Kasugamycin[8])

-

Negative control (broth with solvent)

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate broth and incubate at 37°C on a rotary shaker (e.g., 180 rpm) until the culture reaches an optical density (OD) of 0.6 at 600 nm.[8] This corresponds to the logarithmic growth phase.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Dilute the bacterial culture from Step 1 to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add a fixed volume of this diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

-

Controls: Include a positive control (a known antibiotic) and a negative control (wells with bacteria and broth/solvent only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the absorbance at 600 nm.

Visualization: Mechanism of Antibacterial Action

The following diagram illustrates the established mechanism of action for quinolone-based antibacterial agents.

Caption: Mechanism of quinolone action on bacterial topoisomerases.

Anticancer Activities

Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a variety of cancer cell lines.[10][11][12] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinase CK2 and dihydroorotate dehydrogenase (DHODH).[4][13][14]

Quantitative Data: Antiproliferative Activity

The table below presents the cytotoxic activity of selected quinoline-3-carboxylic acid derivatives against various human cancer cell lines.

| Compound Class / Specific Compound | Target Cell Line | Activity Metric | Value (µM) | Reference |

| 2,4-disubstituted derivatives | MCF-7 (Breast), K562 (Leukemia) | IC50 | Micromolar inhibition | [10][15] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Growth Inhibition | Remarkable | [16] |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | IC50 | 0.65 - 18.2 | [13][17] |

| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | IC50 | 0.65 - 18.2 | [13][17] |

| Quinoline-4-carboxylic acid (Brequinar analog) | L1210 DHODH | Inhibition | Potent | [14] |

| 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | % Reduction | 82.9% | [12] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | IC50 | 7.2 | [18] |

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) colorimetric assay is widely used to determine cytotoxicity in adherent cell lines.[16]

Objective: To measure the antiproliferative effect of test compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa[16])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Doxorubicin[16]).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at a wavelength of ~510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Visualization: Anticancer Mechanisms

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[4]

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

A Comprehensive Technical Guide to the Synthetic Routes for 2-Chloroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes for 2-chloroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. This document outlines the prevalent synthetic pathways, presents quantitative data for comparative analysis, details experimental protocols for key reactions, and visualizes the synthetic workflows for enhanced comprehension.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this core structure is crucial for the exploration of new therapeutic agents. The most common and well-established method for the preparation of this compound involves the oxidation of its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This aldehyde is typically synthesized via the Vilsmeier-Haack reaction from readily available acetanilides.

Primary Synthetic Pathway: From Acetanilide to this compound

The dominant synthetic strategy for this compound is a two-step process commencing with the Vilsmeier-Haack reaction of an appropriate acetanilide to yield a 2-chloroquinoline-3-carbaldehyde intermediate. This intermediate is then oxidized to the final carboxylic acid product.

Figure 1: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. In this context, substituted acetanilides undergo cyclization and formylation to produce 2-chloroquinoline-3-carbaldehydes.[1][2] The reaction typically employs a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] An alternative procedure utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent.

Quantitative Data for Vilsmeier-Haack Reaction

| Starting Material (Acetanilide Derivative) | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Acetanilide | POCl₃, DMF | 16 | 60 | 72 | [4] |

| 4-Hydroxyacetanilide | POCl₃, DMF | 16 | 60 | 66 | [4] |

| 4-Methoxyacetanilide | POCl₃, DMF | 16 | 60 | 62 | [4] |

| 4-Chloroacetanilide | POCl₃, DMF | 16 | 60 | 68 | [4] |

| Acetanilides | PCl₅, DMF | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocol: General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes [4]

To cooled (0°C) N,N-dimethylformamide (0.15 mol), freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise with stirring. The respective acetanilide (or its oxime derivative) (0.05 mol) is then added portion-wise. The reaction mixture is heated at 60°C for 16 hours. After completion, the mixture is poured into ice-cold water (300 mL) and stirred at a temperature below 10°C for 30 minutes. The resulting solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration and recrystallized from ethyl acetate.

Step 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde

The second and final step is the oxidation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a carboxylic acid. A common method for this transformation is the use of silver nitrate in an alkaline medium.[5]

Quantitative Data for the Oxidation of 2-Chloroquinoline-3-carbaldehydes

| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | AgNO₃, NaOH | Ethanol/Water | 12 | Not Specified | [5] |

| 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | AgNO₃, NaOH | Ethanol/Water | 12 | 94 | [5] |

| 2-Chlorobenzo[h]quinoline-3-carbaldehyde | AgNO₃, NaOH | Ethanol/Water | 12 | 83 | [5] |

Detailed Experimental Protocol: General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxylic Acids [5]

To a stirring suspension of the corresponding 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol is added. A solution of sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise over 15 minutes with intensive stirring at room temperature. The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad. The solvent is removed by rotary evaporation. Water is added to completely dissolve the sodium salt of the carboxylic acid, and the solution is then acidified to pH 1 with a 15% aqueous HCl solution. The precipitated solid product is collected by filtration, washed with water, and dried.

Alternative Synthetic Approaches

While the two-step synthesis from acetanilides is the most prevalent, other methods for the preparation of this compound and its precursors have been reported.

Synthesis from 2-Chloroquinoline

An alternative route to 2-chloroquinoline-3-carbaldehyde, the direct precursor to the target carboxylic acid, involves the formylation of 2-chloroquinoline.[6]

Figure 2: Synthesis of 2-chloroquinoline-3-carbaldehyde from 2-chloroquinoline.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde from 2-Chloroquinoline [6]

To a solution of diisopropylamine (0.46 mL, 3.30 mmol) in 8 mL of THF at 0°C, n-butyllithium (1.53 mL, 3.30 mmol) is added slowly and dropwise. After 20 minutes of reaction, the solution is cooled to -78°C, and 2-chloroquinoline (491 mg, 3.0 mmol) is added at this temperature. The mixture is stirred at -78°C for 30 minutes, followed by the dropwise addition of dimethylformamide (0.39 mL, 5.04 mmol), and stirring is continued at the same temperature for another 30 minutes. The reaction is quenched with glacial acetic acid (1 mL) at -78°C. The mixture is then slowly warmed to room temperature and diluted with ether (30 mL). The organic phase is washed sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL) and dried over anhydrous MgSO₄. Concentration of the organic phase yields 2-chloro-3-quinolinecarboxaldehyde as a light yellow solid (530 mg, 92% yield).

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the Vilsmeier-Haack reaction of acetanilides to form 2-chloroquinoline-3-carbaldehydes, followed by oxidation of the aldehyde to the carboxylic acid. This method is well-documented, with established protocols and reported yields for various substituted derivatives. The direct formylation of 2-chloroquinoline offers a high-yielding alternative for the synthesis of the key carbaldehyde intermediate. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. ijsr.net [ijsr.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-chloroquinoline-3-carboxylic acid from its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. The primary protocol described is a well-documented method utilizing silver nitrate in an alkaline medium. An alternative, the Pinnick oxidation, is also presented, offering a milder option for substrates with sensitive functional groups.

Overview of Synthetic Pathways

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For heteroaromatic aldehydes such as 2-chloroquinoline-3-carbaldehyde, selecting an appropriate oxidant and reaction conditions is crucial to avoid unwanted side reactions on the quinoline ring.

Primary Method: Silver Nitrate Oxidation

A robust and high-yielding method for the oxidation of 2-chloroquinoline-3-carbaldehyde involves the use of silver nitrate in an alkaline ethanolic solution.[1] This method is particularly effective for this substrate and has been successfully applied in the synthesis of various quinoline derivatives.[1]

Alternative Method: Pinnick Oxidation

The Pinnick oxidation is a widely used method for the oxidation of aldehydes to carboxylic acids, known for its mild conditions and tolerance of a wide range of functional groups.[2][3][4] This reaction employs sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of hypochlorous acid, which can lead to side reactions.[3][5]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative data and reaction parameters for the two described synthetic protocols.

| Parameter | Silver Nitrate Oxidation | Pinnick Oxidation (General Protocol) |

| Starting Material | 2-Chloroquinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde |

| Product | This compound | This compound |

| Oxidizing Agent | Silver Nitrate (AgNO₃) | Sodium Chlorite (NaClO₂) |

| Key Reagents | Sodium Hydroxide (NaOH) | Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-methyl-2-butene |

| Solvent System | Ethanol/Water | tert-Butanol/Water |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours | 4-16 hours |

| Reported Yield | 83-89%[1] | Typically high, but substrate-dependent |

| Work-up | Filtration, Evaporation, Acidification | Quenching, Extraction, Purification |

Experimental Protocols

Protocol 1: Silver Nitrate Oxidation of 2-Chloroquinoline-3-carbaldehyde

This protocol is adapted from a general procedure for the synthesis of 2-chloroquinoline-3-carboxylic acids.[1]

Materials:

-

2-chloroquinoline-3-carbaldehyde (1.0 eq)

-

Silver nitrate (AgNO₃) (1.6 eq)

-

Sodium hydroxide (NaOH) (5.0 eq)

-

Ethanol (EtOH)